molecular formula C26H16Cl2N2O2S B388857 (2Z,5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B388857
M. Wt: 491.4g/mol
InChI Key: AJZXURZIUBKOGI-AEVKUXSFSA-N
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Description

(2Z,5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichlorobenzaldehyde with 2-furylmethylamine, followed by cyclization with thiourea. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in halogenated or alkylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic strategies.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Preliminary studies suggest that it may have activity against certain types of cancer, bacterial infections, and inflammatory diseases. Further research is needed to fully understand its pharmacological properties and therapeutic potential.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in areas such as polymer science, nanotechnology, and materials engineering.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of receptors involved in inflammatory responses. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
  • (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
  • ((5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid

Uniqueness

Compared to similar compounds, (2Z,5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to its specific substitution pattern and the presence of both furyl and phenylimino groups. These structural features contribute to its unique chemical reactivity and biological activity. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C26H16Cl2N2O2S

Molecular Weight

491.4g/mol

IUPAC Name

(5Z)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H16Cl2N2O2S/c27-18-13-17(14-19(28)15-18)23-12-11-22(32-23)16-24-25(31)30(21-9-5-2-6-10-21)26(33-24)29-20-7-3-1-4-8-20/h1-16H/b24-16-,29-26?

InChI Key

AJZXURZIUBKOGI-AEVKUXSFSA-N

SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)S2)C5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)/S2)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)S2)C5=CC=CC=C5

Origin of Product

United States

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